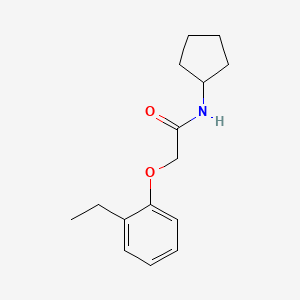

N-cyclopentyl-2-(2-ethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-cyclopentyl-2-(2-ethylphenoxy)acetamide" is a compound of interest due to its potential bioactivity and relevance in various chemical syntheses and studies. The compound's structure and properties suggest it could have applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to "N-cyclopentyl-2-(2-ethylphenoxy)acetamide" involves multi-step chemical reactions, starting from basic organic substrates to achieve the desired acetamide derivatives. For example, the synthesis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate involves the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, characterized by elemental analysis and spectroscopic techniques (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often elucidated using single-crystal X-ray diffraction, showcasing their crystallization in specific space groups and unit cell dimensions. For instance, the compound mentioned above crystallizes in the monoclinic space group P2(1)/c (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including acetylation and reactions with different acyl donors, demonstrating their reactivity and potential utility in synthesizing bioactive molecules. The chemoselective monoacetylation of amino groups to achieve specific intermediates for drug synthesis is an example of such reactivity (Magadum & Yadav, 2018).

Applications De Recherche Scientifique

Chemoselective Acetylation

Chemoselective acetylation processes involving similar compounds, like N-(2-hydroxyphenyl)acetamide, are crucial in synthesizing antimalarial drugs. Employing immobilized lipase as a catalyst, these processes optimize various parameters to achieve the desired product efficiently, demonstrating the role of such compounds in facilitating selective chemical reactions (Magadum & Yadav, 2018).

Drug Metabolism and Toxicity

Research on acetaminophen metabolism to bioactive N-acylphenolamine AM404 in the nervous system shows the transformation of similar compounds through enzymatic reactions, highlighting their role in understanding drug action and potential toxicity mechanisms (Högestätt et al., 2005).

Antioxidant Activity

Phenolic compounds, including derivatives of acetaminophen, exhibit antioxidant activities, suggesting that structurally related compounds like N-cyclopentyl-2-(2-ethylphenoxy)acetamide could also play a role in inhibiting lipid peroxidation and acting as peroxyl radical scavengers (Dinis, Madeira, & Almeida, 1994).

Pharmacological Synthesis

The synthesis of novel acetamide derivatives for evaluating their cytotoxic, anti-inflammatory, analgesic, and antipyretic activities indicates the potential of N-cyclopentyl-2-(2-ethylphenoxy)acetamide in drug development (Rani, Pal, Hegde, & Hashim, 2016).

Antimicrobial and Cytotoxicity Studies

Carbazole derivatives synthesized for antimicrobial activity and cytotoxicity evaluation show the relevance of structurally similar compounds in developing new antimicrobial agents and understanding their safety profile (Kaplancıklı et al., 2012).

Anti-inflammatory Applications

The design and synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives based on similar chemical structures demonstrate significant in vivo anti-inflammatory activity, suggesting potential applications in treating inflammation (Ilango, Valentina, Umarani, & Kumar, 2009).

Safety and Hazards

Orientations Futures

The future directions for “N-cyclopentyl-2-(2-ethylphenoxy)acetamide” could involve designing new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy to enhance life quality . This would involve medicinal chemists working to design an integrated and developing system that portends an era of novel and safe tailored drugs .

Propriétés

IUPAC Name |

N-cyclopentyl-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-12-7-3-6-10-14(12)18-11-15(17)16-13-8-4-5-9-13/h3,6-7,10,13H,2,4-5,8-9,11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWDAMOVUHBTQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(2-ethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-imidazol-2-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5553665.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)